![molecular formula C24H19ClN2O5S B6497382 4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide CAS No. 307541-88-4](/img/structure/B6497382.png)

4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom in a SO2N configuration). Sulfonamides are known for their diverse pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

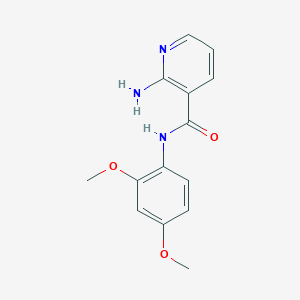

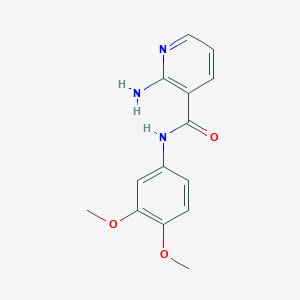

Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of its atoms and the arrangement of those atoms in space. It contains several functional groups, including a pyrrole ring, a benzene ring, a sulfonamide group, and a carbonyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is aromatic and would be expected to undergo electrophilic aromatic substitution reactions . The sulfonamide group could potentially undergo hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonamide group and the nonpolar benzene rings .科学研究应用

Antiviral Activity

This compound has been used in the synthesis of sulfonamide derivatives which have shown certain anti-tobacco mosaic virus activity . The bioassay tests showed that these compounds possessed certain antiviral properties .

Antileishmanial and Antimalarial Activities

The compound has been associated with antileishmanial and antimalarial activities . In vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Foam Control Agent

“F1065-0127” is also known as FoamDoctor® F1065 , a non-ionic vegetable oil-based highly concentrated foam control agent . It has been specially formulated to knock-down unwanted foam during the washing, conveying, and preparation of vegetables over a wide range of temperatures . It is particularly effective in the processing of potatoes for crisp/potato chip manufacture .

Solubility in Different pH Conditions

The solubility of the compound was initially measured to be 0.0127 mg/ml in fasted state-simulated gastric fluid; however, pH alterations by the addition of fasted state-simulated intestinal fluid 6.5 resulted in a significant increase to 0.0291 mg/ml .

Synthesis of Derivatives

The compound has been used in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . These derivatives were synthesized in six steps starting from 4-chlorobenzoic acid .

Antifungal and Herbicidal Properties

Sulfonamide derivatives, which this compound is a part of, have been reported to possess antifungal and herbicidal properties for potential agricultural applications .

作用机制

Target of Action

Similar compounds, such as sulfanilamides, are known to target enzymes involved in the folic acid metabolism cycle .

Mode of Action

Sulfanilamides, which share a similar structure, act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . They inhibit the multiplication of bacteria, and resistance to one sulfonamide often indicates resistance to all .

Biochemical Pathways

Sulfanilamides, which are structurally similar, affect the folic acid metabolism cycle . By inhibiting this cycle, they prevent the synthesis of essential components of the bacterial cell, leading to its death .

Result of Action

Sulfanilamides, which are structurally similar, have bacteriostatic effects, inhibiting the growth of bacteria by interfering with their folic acid metabolism .

安全和危害

未来方向

属性

IUPAC Name |

4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O5S/c1-14-2-4-16(5-3-14)22(28)20-21(15-6-8-17(25)9-7-15)27(24(30)23(20)29)18-10-12-19(13-11-18)33(26,31)32/h2-13,21,28H,1H3,(H2,26,31,32)/b22-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVRVEFOIFSOCO-LSDHQDQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Cl)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B6497300.png)

![1-{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497308.png)

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6497340.png)

![1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile](/img/structure/B6497361.png)

![2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497391.png)

![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6497398.png)

![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B6497406.png)

![4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6497415.png)

![2-methyl-6-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497426.png)

![2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole](/img/structure/B6497432.png)